Pleconaril-d8 (Major)
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Description
Pleconaril-d8 (Major), also known as Pleconaril-d8 (Major), is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 389.404. The purity is usually 95%.
BenchChem offers high-quality Pleconaril-d8 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pleconaril-d8 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.
Mode of Action
Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .
Pharmacokinetics
Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .
Result of Action
The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.
Biochemical Analysis
Biochemical Properties
Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .
Cellular Effects
Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .
Transport and Distribution
It is known that it prevents the virus from attaching to the host cell and causing infection .
Subcellular Localization
It is known that it prevents the virus from attaching to the host cell and causing infection .
Properties
IUPAC Name |
3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-SKJDFIQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858325 |
Source
|
Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-36-5 |
Source
|
Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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